2-cyanobenzyl 2-chlorobenzoate
Description
2-cyanobenzyl 2-chlorobenzoate: is an organic compound that combines the structural features of both 2-cyanobenzyl and 2-chlorobenzoate groups
Properties
IUPAC Name |
(2-cyanophenyl)methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-14-8-4-3-7-13(14)15(18)19-10-12-6-2-1-5-11(12)9-17/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPZYNNFXAGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanobenzyl 2-chlorobenzoate typically involves the esterification of 2-cyanobenzyl alcohol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ester Functional Group
Esters like 2-cyanobenzyl 2-chlorobenzoate undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols. For example:
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Base-catalyzed hydrolysis (BAC2 mechanism):
The hydroxide ion attacks the carbonyl carbon, leading to cleavage of the ester into 2-chlorobenzoic acid and 2-cyanobenzyl alcohol . -
Acid-catalyzed hydrolysis (AAc2 mechanism):
Protonation of the ester oxygen facilitates water attack, producing similar products .
Substitution Reactions at the Chlorine Position
The 2-chlorobenzoate moiety undergoes nucleophilic aromatic substitution (NAS) or elimination reactions:
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Ammonia displacement : Chloride can be replaced by ammonia to form 2-aminobenzoic acid derivatives .
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Phosphine coupling : Diphenylphosphine may displace chloride, yielding 2-diphenylphosphinobenzoic acid analogs .
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Decarboxylation : Upon heating, β-keto acid intermediates may lose CO₂, forming substituted benzene derivatives .
Reactivity of the Cyano Group
The cyano group in 2-cyanobenzyl derivatives is reactive under nucleophilic conditions:
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Hydrolysis : Cyanide can hydrolyze to carboxylic acid (via HCl/HBr) or amide (via NaOH) .
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Alkylation/Amidation : The nitrile can react with alcohols or amines to form imidates or amidines .
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Cross-coupling : Palladium-catalyzed cyanation (e.g., using TMSCN) may introduce additional nitrile groups .
Potential Synthetic Pathways
While direct methods for this compound are unspecified, analogous esters (e.g., 4-cyanobenzyl 2-chlorobenzoate) suggest:
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Esterification : Reaction of 2-chlorobenzoic acid with 2-cyanobenzyl alcohol in the presence of mineral acid .
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Microwave-assisted cyclization : Possible via Pd/Cu-catalyzed C-H functionalization, as seen in benzothiazole synthesis .
Comparison of Related Compounds
Scientific Research Applications
Chemistry: 2-cyanobenzyl 2-chlorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve modifying the compound to enhance its efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique structural features contribute to the desired properties of these materials, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-cyanobenzyl 2-chlorobenzoate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new bonds through nucleophilic substitution or esterification. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
2-cyanobenzyl alcohol: Shares the cyanobenzyl group but lacks the ester linkage.
2-chlorobenzoic acid: Contains the chlorobenzoate moiety but lacks the cyanobenzyl group.
2-cyanobenzyl chloride: Similar structure but with a chloride instead of the ester linkage.
Uniqueness: 2-cyanobenzyl 2-chlorobenzoate is unique due to the combination of the cyanobenzyl and chlorobenzoate groups, which imparts distinct reactivity and properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Q & A
What are the established synthetic routes for 2-cyanobenzyl 2-chlorobenzoate, and how do reaction conditions influence yield?
Basic
The compound can be synthesized via esterification between 2-cyanobenzyl alcohol and 2-chlorobenzoyl chloride under anhydrous conditions. A typical method involves using a coupling agent (e.g., DCC/DMAP) in dichloromethane at 0–5°C to minimize side reactions like hydrolysis . For scale-up, stoichiometric control of the acyl chloride and alcohol (1:1 molar ratio) is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester with >95% purity.
Advanced
Advanced routes employ click chemistry for modular synthesis. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using prop-2-ynyl 2-chlorobenzoate and azide-functionalized precursors can yield derivatives with tailored properties . Catalytic efficiency is enhanced using nano basic catalysts like SBA-Pr-NH₂, which increases surface area and reduces reaction time (from 24 hr to 6 hr at 60°C) . Optimization studies suggest that a 10 mol% catalyst loading maximizes yield (82%) while minimizing Cu residues.
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Data collection at 100 K minimizes thermal motion artifacts, and SHELXL refinement (using Olex2 or similar software) ensures precise bond-length (e.g., C=O at 1.21 Å) and angle measurements . For non-crystalline samples, 2D NMR (¹H-¹³C HSQC) can confirm ester linkage connectivity via correlations between the benzyl CH₂ and carbonyl carbon.
Advanced
Contradictions in crystallographic data (e.g., disordered substituents) require iterative refinement using twin-law corrections in SHELXL. High-resolution data (R factor < 0.03) and anisotropic displacement parameters help distinguish between static disorder and dynamic motion . For polymorphic forms, synchrotron radiation can resolve subtle lattice variations (<0.1 Å) affecting physicochemical properties .
What enzymatic pathways degrade 2-chlorobenzoate analogs, and how can these inform biodegradation studies?
Basic
2-Chlorobenzoate degradation in Pseudomonas cepacia 2CBS proceeds via a two-component dioxygenase system (EC 1.14.12.24). The pathway converts 2-chlorobenzoate to catechol, followed by meta-cleavage to cis,cis-muconate . Key intermediates (e.g., 3-chlorocatechol) can be tracked via LC-MS (negative ion mode, m/z 143 [M-H]⁻).
Advanced
Mechanistic studies reveal that EC 1.14.12.24 requires NADH as a cofactor, with kinetic isotope effects (KIE > 2) indicating rate-limiting O₂ activation . Directed evolution of the dioxygenase α-subunit (e.g., saturation mutagenesis at His³⁰⁵) enhances substrate specificity for halogenated analogs. Metagenome-guided enzyme discovery (e.g., using MetaCyc pathways PWY-6221) identifies novel homologs in uncultured soil microbiomes .
How can analytical methods detect trace impurities in this compound?
Basic
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm identifies common impurities (e.g., unreacted 2-cyanobenzyl alcohol). GC-MS (EI mode, m/z 151 [M-Cl]⁺) quantifies residual chlorobenzoyl chloride (<0.1% w/w) .
Advanced
High-resolution mass spectrometry (HRMS, Q-TOF) coupled with ion mobility separates isobaric impurities (e.g., isomers with Cl vs. CN positional differences). For chiral purity, chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers using heptane/ethanol (95:5) .
What strategies address contradictions in microbial degradation efficiency across studies?
Basic
Variability in degradation rates (e.g., 50–90% in 72 hr) often stems from differences in bacterial strains or growth media. Standardizing conditions (e.g., pH 7.0, 30°C, minimal M9 media) reduces discrepancies .
Advanced
Multi-omics integration (metagenomics, proteomics) identifies strain-specific pathway regulation. For example, Pseudomonas sp. SD3 expresses EC 1.13.11.2 (catechol 1,2-dioxygenase) only under low-nitrogen conditions, explaining reduced activity in nutrient-rich environments . RNA-seq can pinpoint transcriptional bottlenecks (e.g., downregulation of benR regulatory genes).
How can computational tools predict the environmental fate of this compound?
Basic
EPI Suite’s BIOWIN module estimates biodegradability (e.g., probability of rapid degradation < 0.3 indicates persistence). QSAR models using logP (>2.5) and molar refractivity (>70 cm³/mol) predict bioaccumulation potential .
Advanced
Molecular dynamics (MD) simulations (AMBER force field) model interactions with soil organic matter (e.g., binding free energies < −20 kcal/mol indicate strong adsorption). Density functional theory (DFT, B3LYP/6-311+G**) calculates hydrolysis activation energies (>25 kcal/mol for ester bonds) to estimate abiotic degradation rates .
Tables
Table 1. Key Enzymes in 2-Chlorobenzoate Degradation
Table 2. Synthetic Optimization Parameters for Click Chemistry
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (SBA-Pr-NH₂) | 10 mol% | 82% |
| Temperature | 60°C | 78% → 82% |
| Reaction Time | 6 hr | 80% → 82% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
